AB-3PRGD2
Description
Arginyl-glycyl-aspartic acid has been reported in Bitis arietans with data available.
amino acid sequence of basic unit of widespread cellular recognition system
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Fundamental Role of Arg Gly Asp Rgd Peptide
Discovery of the Arg-Gly-Asp (RGD) Sequence and its Significance in Fibronectin
The journey to understanding the molecular basis of cell adhesion led to a pivotal discovery in the early 1980s by Erkki Ruoslahti and Michael Pierschbacher. nih.govexlibrisgroup.com Their research focused on fibronectin, a high-molecular-weight glycoprotein (B1211001) known to be a crucial component of the extracellular matrix that facilitates cell attachment. exlibrisgroup.comcellgs.com Through a series of meticulous experiments, they sought to identify the specific region within the vast fibronectin molecule responsible for this cell-binding activity.
By generating fragments of the fibronectin protein, they were able to narrow down the cell attachment site to a small segment. researchgate.net To pinpoint the exact sequence, they synthesized a series of short peptides corresponding to different parts of this active fragment. nih.govresearchgate.net These synthetic peptides were then tested for their ability to promote cell attachment when coated on a surface. The groundbreaking finding was that only peptides containing the three-amino-acid sequence Arginine-Glycine-Aspartic acid (RGD) could effectively mediate cell adhesion. nih.gov
Further solidifying their discovery, Ruoslahti and Pierschbacher demonstrated that soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces, while peptides lacking the RGD sequence had no such effect. nih.govnih.gov This demonstrated that the RGD sequence was the minimal essential recognition site within fibronectin for cell adhesion. The significance of this discovery was immense, as it revealed that a very short and specific amino acid motif could govern a fundamental cellular process. annualreviews.org
Subsequent research spurred by this discovery led to the identification of the cellular receptors that recognize the RGD sequence. nih.gov Using RGD-containing peptides as a tool, scientists were able to isolate and characterize a family of cell surface receptors that were ultimately named integrins. nih.gov It is now understood that the interaction between the RGD sequence in fibronectin and its corresponding integrin receptors on the cell surface is a critical event that triggers a cascade of intracellular signals, influencing cell migration, proliferation, and differentiation. nih.gov
Ubiquitous Presence of Arg-Gly-Asp (RGD) Motif in Extracellular Matrix and Plasma Proteins
Following the initial discovery in fibronectin, it soon became apparent that the RGD sequence was not unique to this protein. Instead, it represents a widespread and fundamental recognition motif for cell adhesion in a multitude of other proteins found in the extracellular matrix and blood plasma. annualreviews.orgwikipedia.orgnih.gov This ubiquity underscores the central role of the RGD-integrin binding system in mediating cell interactions with a diverse range of substrates.
The RGD motif has been identified in a variety of essential proteins, each with distinct functions and tissue distributions. annualreviews.orgnih.gov This includes other major adhesive ECM proteins such as vitronectin , laminin (B1169045) , and certain types of collagen . annualreviews.orgnih.govnih.gov In these proteins, the RGD sequence, often presented within a specific loop structure, serves as a primary point of contact for integrin receptors. nih.gov
Beyond the structural components of the ECM, the RGD sequence is also present in several plasma proteins involved in coagulation and wound healing. Fibrinogen and von Willebrand factor , both crucial for blood clotting, contain RGD sequences that become exposed upon injury, allowing for platelet aggregation and the formation of a stable clot through integrin binding. nih.govannualreviews.org
Furthermore, the RGD motif is found in proteins that regulate bone metabolism and tissue remodeling, such as osteopontin and bone sialoprotein . annualreviews.orgnih.gov The presence of the RGD sequence in these molecules allows them to interact with bone cells, influencing processes like bone formation and resorption. The cell adhesion molecule L1 , which is important for neurite outgrowth in the nervous system, also contains a functional RGD motif that interacts with integrins. nih.gov
The table below provides a summary of some key extracellular matrix and plasma proteins that contain the Arg-Gly-Asp (RGD) motif and the primary integrin receptors they interact with.
| Protein | Primary Function | Interacting Integrins |
| Fibronectin | Cell adhesion, migration, wound healing | α5β1, αvβ3, αIIbβ3 |
| Vitronectin | Cell adhesion, spreading, inhibition of complement and coagulation systems | αvβ3, αvβ5 |
| Fibrinogen | Blood clotting | αIIbβ3 |
| von Willebrand Factor | Platelet adhesion and aggregation | αIIbβ3 |
| Laminin | Component of the basal lamina, cell differentiation and migration | αvβ3 |
| Collagen | Structural support in connective tissues | αvβ3 (under certain conditions) |
| Osteopontin | Bone remodeling, immune response | αvβ3 |
| Bone Sialoprotein | Mineralization of bone | αvβ3 |
| Thrombospondin | Angiogenesis, platelet aggregation | αvβ3 |
| Entactin/Nidogen | Linking laminin and collagen networks in basement membranes |
This widespread distribution of the RGD sequence across a functionally diverse set of proteins highlights its evolutionary importance as a versatile mechanism for regulating cell behavior and maintaining tissue integrity.
Molecular Mechanisms of Arg Gly Asp Rgd Recognition and Cellular Interactions
Integrin Receptor Families and Arg-Gly-Asp (RGD) Binding Specificity
Integrins are heterodimeric transmembrane glycoproteins composed of non-covalently associated α and β subunits. nih.govresearchgate.net In mammals, 18 α and 8 β subunits can combine to form 24 distinct integrin receptors, each with its own ligand-binding specificity and functional role. nih.govresearchgate.net A significant subset of these integrins recognizes the RGD sequence within their ligands, initiating the crucial link between the extracellular environment and the intracellular cytoskeleton. nih.govannualreviews.org
Structure and Function of Integrins in Cell Adhesion
Integrins are pivotal for cell adhesion, a process fundamental to the formation and maintenance of tissues. nih.gov Their structure consists of a large extracellular domain, a single transmembrane helix for each subunit, and short cytoplasmic tails. nih.gov The extracellular domain is responsible for ligand binding and is composed of a globular head region connected to the cell membrane by two long stalks. nih.gov The binding of ligands, such as RGD-containing proteins, to this extracellular headpiece triggers conformational changes that are transmitted across the cell membrane, a process known as "outside-in signaling." nih.gov Conversely, intracellular signals can alter the conformation of the extracellular domain to modulate its ligand-binding affinity, a process termed "inside-out signaling." nih.gov This bidirectional signaling capability allows cells to dynamically respond to their environment. libretexts.org
The attachment of cells to the ECM via integrins leads to the formation of specialized adhesion complexes, such as focal adhesions. wikipedia.org These structures are not merely passive anchors but are dynamic signaling hubs that connect the ECM to the actin cytoskeleton and recruit a multitude of signaling and adaptor proteins. wikipedia.org This connection is vital for transmitting mechanical forces and for initiating biochemical signals that regulate cell behavior. nih.gov
Specific Alpha-v (αv) Integrin Subtypes (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) and Arg-Gly-Asp (RGD) Interaction
The αv integrin subfamily is a prominent group of RGD-recognizing receptors, playing diverse roles in development, angiogenesis, and tissue repair. These integrins are formed by the pairing of the αv subunit with one of five different β subunits (β1, β3, β5, β6, or β8). researchgate.netmdpi.com
αvβ1 : This integrin is involved in various cellular processes and recognizes the RGD sequence in ligands like fibronectin. nih.gov
αvβ3 : Often referred to as the vitronectin receptor, αvβ3 is one of the most extensively studied integrins. nih.gov It binds to a wide range of RGD-containing ligands, including vitronectin, fibronectin, osteopontin, and fibrinogen. nih.gov The αvβ3 integrin is highly expressed on angiogenic endothelial cells and plays a crucial role in the formation of new blood vessels. nih.gov
αvβ5 : Similar to αvβ3, αvβ5 also recognizes vitronectin. nih.gov While both αvβ3 and αvβ5 can mediate cell adhesion, they can trigger different downstream signaling pathways and cellular responses. For instance, in some carcinoma cells, αvβ5 has been implicated in promoting invasion and motility. nih.gov
αvβ6 : This integrin is primarily expressed in epithelial tissues and is often upregulated during wound healing and in various cancers. nih.gov It recognizes the RGD motif in fibronectin and tenascin-C. nih.gov
αvβ8 : The αvβ8 integrin also recognizes the RGD sequence and is involved in developmental processes, including vascular and neuronal development. nih.gov
The specificity of these αv integrins for different RGD-containing ligands is influenced by the conformation of the RGD motif and the surrounding amino acid sequences in the ligand. nih.gov This allows for a fine-tuned regulation of cellular responses based on the specific ECM composition.
Alpha-IIb Beta-3 (αIIbβ3) Integrin and Arg-Gly-Asp (RGD) Binding in Platelet Aggregation
The αIIbβ3 integrin, also known as glycoprotein (B1211001) IIb/IIIa, is the most abundant integrin on the surface of platelets, with approximately 80,000 copies per cell. oncohemakey.com It plays an indispensable role in hemostasis and thrombosis by mediating platelet aggregation. oncohemakey.comnih.gov In resting platelets, αIIbβ3 exists in a low-affinity, bent conformation. nih.govyoutube.com Upon platelet activation by agonists such as thrombin or ADP, intracellular signals trigger a conformational change in αIIbβ3 to an extended, high-affinity state. youtube.com
This activated αIIbβ3 integrin binds to RGD sequences present in soluble fibrinogen and von Willebrand factor. oncohemakey.comnih.gov A single fibrinogen molecule, being divalent, can bridge two adjacent platelets by binding to their αIIbβ3 receptors, leading to the formation of a platelet plug and blood clot. youtube.com The interaction is not solely dependent on the RGD motif; another sequence in the fibrinogen γ-chain, HHLGGAKQAGDV, also contributes to binding. nih.gov The critical role of RGD in this process is highlighted by the fact that RGD-containing peptides can inhibit fibrinogen binding and platelet aggregation. oncohemakey.com
Signal Transduction Pathways Initiated by Arg-Gly-Asp (RGD)-Integrin Engagement
The binding of RGD-containing ligands to integrins is not merely a physical tethering of the cell to the ECM; it is a signal-transducing event that initiates a complex network of intracellular signaling pathways. nih.govum.es This "outside-in" signaling regulates a multitude of cellular functions. Upon ligand binding and integrin clustering, a key early event is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. nih.govnih.gov
The autophosphorylation of FAK at tyrosine 397 creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.gov The subsequent activation of Src leads to the phosphorylation of other focal adhesion proteins, such as paxillin and p130Cas, creating a signaling scaffold. nih.govwikipedia.org This initial signaling cascade triggers several downstream pathways:
Mitogen-Activated Protein Kinase (MAPK) Pathway : Integrin-mediated adhesion can activate the Ras-Raf-MEK-ERK (MAPK) cascade. nih.govnih.gov This pathway is a central regulator of gene expression and is crucial for cell proliferation, differentiation, and survival. um.es
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : The engagement of integrins can also lead to the activation of PI3K, which generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B), a critical mediator of cell survival that inhibits apoptosis. nih.gov
Rho Family of Small GTPases : Integrin signaling is intricately linked with the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton. um.es Rac1 and Cdc42 are typically associated with the formation of lamellipodia and filopodia, respectively, which are protrusive structures essential for cell migration. RhoA, on the other hand, is involved in the formation of stress fibers and the generation of contractile forces. um.es
The interplay between these signaling pathways allows the cell to integrate information from the extracellular matrix and coordinate complex cellular behaviors.
Cellular Responses Mediated by Arg-Gly-Asp (RGD)-Integrin Adhesion
The activation of the aforementioned signaling pathways by RGD-integrin engagement culminates in a diverse range of cellular responses that are fundamental to tissue development, homeostasis, and disease.
Cell Spreading and Adhesion : The initial attachment of a cell to an RGD-containing substrate triggers integrin clustering and the formation of nascent adhesions. nih.gov This initiates actin polymerization, leading to the spreading of the cell and the establishment of mature focal adhesions, which firmly anchor the cell to the matrix. pnas.org
Cell Migration : Cell migration is a highly integrated process that requires the dynamic regulation of adhesion and de-adhesion. RGD-integrin signaling at the leading edge of a migrating cell promotes the formation of protrusions and new adhesions, while the disassembly of adhesions at the rear allows the cell body to move forward. biologists.com The coordinated activity of Rho GTPases, driven by integrin signaling, is essential for this process. um.es
Cell Proliferation and Survival : For many cell types, adhesion to the ECM is a prerequisite for proliferation and survival, a phenomenon known as anchorage dependence. RGD-integrin-mediated activation of the MAPK and PI3K/Akt pathways provides the necessary signals for cell cycle progression and the suppression of apoptosis (anoikis). nih.govum.es
Gene Expression : The signaling cascades initiated by RGD-integrin binding can extend to the nucleus, where they regulate the activity of transcription factors, leading to changes in gene expression. This allows cells to adapt their behavior and function in response to changes in their extracellular environment.
Table of RGD-Recognizing Integrins and Their Ligands
| Integrin Subtype | Selected RGD-Containing Ligands |
| αvβ1 | Fibronectin |
| αvβ3 | Vitronectin, Fibronectin, Osteopontin, Fibrinogen |
| αvβ5 | Vitronectin |
| αvβ6 | Fibronectin, Tenascin-C |
| αvβ8 | Fibronectin |
| αIIbβ3 | Fibrinogen, von Willebrand Factor |
| α5β1 | Fibronectin |
| α8β1 | Nephronectin |
Table of Key Signaling Molecules in RGD-Integrin Pathways
| Molecule | Function |
| Focal Adhesion Kinase (FAK) | Key initiator of downstream signaling upon integrin clustering. |
| Src Family Kinases | Phosphorylate focal adhesion proteins, amplifying the signal. |
| Mitogen-Activated Protein Kinase (MAPK) | Regulates gene expression, proliferation, and differentiation. |
| Phosphoinositide 3-Kinase (PI3K) | Activates the Akt survival pathway. |
| Rho Family GTPases (RhoA, Rac1, Cdc42) | Regulate the organization and dynamics of the actin cytoskeleton. |
Regulation of Cell Adhesion and Spreading
The interaction between the RGD sequence and cellular integrins is a cornerstone of cell adhesion and the subsequent spreading on the extracellular matrix. This process is initiated by the binding of integrins to substrate-immobilized RGD peptides, which triggers the recruitment of various signaling and adaptor proteins to form focal adhesions. nih.govnih.gov These complex structures act as a physical link between the ECM and the intracellular actin cytoskeleton, enabling cells to anchor and exert mechanical forces on their surroundings. nih.gov
The spatial arrangement and local density of RGD ligands on a substrate are critical determinants of cell adhesion and spreading. Research has demonstrated that a minimal spacing of RGD peptide ligands is necessary for effective cell spreading. For instance, a spacing of 60 nm or less between RGD ligands on 5 nm gold dots is required to support this process. nih.gov Furthermore, the microenvironment surrounding the immobilized RGD peptides significantly influences cell attachment and spreading. Studies using self-assembled monolayers have shown that cell attachment and the projected cell area decrease as the length of surrounding oligo(ethylene glycol) groups increases, suggesting that the accessibility of the RGD motif to integrin receptors is a key factor. nih.gov
| Parameter | Key Finding | Cell Type(s) | Reference |
|---|---|---|---|
| RGD Ligand Spacing | A spacing of 60 nm or less is required for sustained cell spreading. | Fibroblasts | nih.gov |
| Focal Adhesion Formation | The RGDS sequence is sufficient to promote the formation of focal contacts and actin microfilament bundles. | Rat (NRK), Hamster (Nil 8), and Mouse (Balb/c 3T3) fibroblasts | nih.gov |
| Cytoskeletal Dynamics | Initial integrin-RGD binding activates Src-dependent actin polymerization and subsequent myosin II-mediated contraction, driving cell spreading. | Not specified | nih.gov |
| Ligand Microenvironment | Increased length of oligo(ethylene glycol) groups surrounding immobilized RGD peptides decreases cell attachment and spreading area. | Swiss 3T3 fibroblasts | nih.gov |
Modulation of Cell Proliferation
The Arg-Gly-Asp sequence can exert both positive and negative regulatory effects on cell proliferation, depending on the cell type and the context of RGD presentation. In some instances, RGD-based interactions can inhibit cell proliferation, particularly in cancer cells. For example, synthetic RGD-tachyplesin has been shown to inhibit the proliferation of TSU prostate cancer cells and B16 melanoma cells in a dose-dependent manner. mdpi.com
Conversely, when presented as part of a biomaterial scaffold, the RGD motif can promote cell proliferation. For instance, RGD-modified elastin-like polypeptides have been demonstrated to enhance the proliferation of pancreatic β-cells. researchgate.net This pro-proliferative effect is often linked to the activation of specific intracellular signaling pathways that control the cell cycle. The binding of integrins to RGD can trigger signaling cascades that influence the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).
| Cell Type | Effect of RGD | Key Findings | Reference |
|---|---|---|---|
| TSU prostate cancer cells | Inhibition | RGD-tachyplesin inhibited proliferation in a dose-dependent manner. | mdpi.com |
| B16 melanoma cells | Inhibition | RGD-tachyplesin inhibited proliferation in a dose-dependent manner. | mdpi.com |
| Pancreatic β-cells | Enhancement | RGD-modified elastin-like polypeptide promoted proliferation. | researchgate.net |
Influence on Cell Differentiation (e.g., Mesenchymal Stem Cells, Osteoblasts)
The RGD sequence plays a significant role in guiding the differentiation of stem cells and progenitor cells into specific lineages, particularly osteogenic differentiation. When mesenchymal stem cells (MSCs) are cultured on materials functionalized with RGD peptides, their differentiation into osteoblasts is often enhanced. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and the formation of a mineralized matrix. nih.gov
The presentation of RGD on a substrate can provide a favorable microenvironment for MSCs to commit to the osteoblastic lineage, even in the absence of soluble osteogenic supplements. nih.gov For example, MC3T3-E1 osteoblast-like cells cultured on an RGD-treated deformable membrane show high levels of ALP staining and the formation of biological apatite, indicating cellular maturation and differentiation. nih.gov However, the effect of RGD on osteoblast differentiation can be complex. In some contexts, the presence of RGD peptides can restore osteogenic markers like ALP and osteocalcin to control levels on certain coated titanium surfaces, suggesting a modulatory role. nih.govresearchgate.net
The influence of RGD on cell differentiation is not limited to osteogenesis. The peptide can also impact other differentiation pathways, and its effect can be synergistic with other signaling molecules. For instance, the combination of RGD and BMP-2 mimetic peptides has been shown to enhance the osteogenic commitment of human bone marrow stem cells. core.ac.uk
| Cell Type | Differentiation Lineage | Effect of RGD | Key Markers/Observations | Reference |
|---|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Osteogenic | Promotes differentiation | Increased alkaline phosphatase (ALP) activity and mineralization. | nih.gov |
| MC3T3-E1 osteoblast-like cells | Osteogenic | Promotes differentiation | High levels of ALP staining and formation of biological apatite. | nih.gov |
| Human Bone Marrow Stem Cells | Osteogenic | Enhances commitment (in combination with BMP-2 mimetic peptide) | Increased osteogenic commitment. | core.ac.uk |
| Osteoblasts on coated titanium | Osteogenic | Modulates differentiation | Restored alkaline phosphatase and osteocalcin levels to control. | nih.govresearchgate.net |
Induction and Prevention of Cellular Apoptosis
The Arg-Gly-Asp motif can have a dual role in regulating apoptosis, or programmed cell death. In certain contexts, RGD-containing peptides can induce apoptosis. This can occur through the direct activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Specifically, RGD peptides have been shown to enter cells and directly induce the autoprocessing and enzymatic activity of pro-caspase-3. nih.gov This mechanism of apoptosis induction can be independent of cell detachment.
RGD peptides can also trigger a form of apoptosis known as anoikis, which is induced by the loss of cell adhesion to the extracellular matrix. nih.govresearchgate.net By competing with ECM proteins for integrin binding, soluble RGD peptides can cause cells to detach from their substrate, leading to anoikis. nih.gov This effect is particularly relevant in the context of cancer, where inducing apoptosis in tumor cells is a key therapeutic goal. For instance, RGD has been reported to trigger apoptosis in tumor cells at a concentration of 1 mmol/L by activating caspase-3. mdpi.com
Conversely, RGD-mediated adhesion can also prevent apoptosis. The engagement of integrins by RGD can activate pro-survival signaling pathways. diabetesjournals.org For example, in islets of Langerhans, which are anchorage-dependent cells, treatment with RGD peptides can suppress apoptosis that would otherwise occur upon detachment from their natural ECM. diabetesjournals.org This prevention of anoikis is a critical aspect of maintaining cell viability in tissue engineering and regenerative medicine applications.
| Effect | Mechanism | Cell Type(s) | Key Findings | Reference |
|---|---|---|---|---|
| Induction of Apoptosis | Direct activation of pro-caspase-3 | Breast carcinoma cell line (MCF-7 functionality demonstrated by its absence) | RGD peptides enter cells and directly induce autoprocessing and activity of pro-caspase-3. | nih.gov |
| Induction of Anoikis | Detachment from extracellular matrix | Glioma cancer stem cells | RGD peptides can stimulate anoikis in glioma cancer stem cells. | researchgate.net |
| Prevention of Anoikis | Activation of pro-survival signaling | Islets of Langerhans | RGD peptides suppress apoptosis in anchorage-dependent islet cells upon detachment. | diabetesjournals.org |
| Induction of Apoptosis | Activation of caspase-3 | Tumor cells | RGD triggered apoptosis at a concentration of 1 mmol/L. | mdpi.com |
Control of Cell Migration and Invasion
The interaction between RGD sequences and integrins is a critical regulator of cell migration and invasion, processes that are fundamental in both normal physiological events and in pathological conditions such as cancer metastasis. By mediating the dynamic formation and disassembly of adhesions to the ECM, RGD-integrin binding provides the traction necessary for cell movement.
In the context of cancer, targeting RGD-integrin interactions has emerged as a promising anti-metastatic strategy. Synthetic peptides containing the RGD sequence can competitively inhibit the binding of tumor cells to ECM proteins, thereby impeding their migration and invasion. nih.gov For example, the penetration of human melanoma and glioblastoma cell lines through a basement membrane can be inhibited by RGD-containing peptides in a dose-dependent manner. nih.gov Similarly, an RGD-functionalized peptide has been shown to reduce the migration and invasion of breast cancer cells. explorationpub.com
The specific type of RGD-containing peptide and the integrins they target can influence the degree of inhibition. For instance, a hexapeptide that inhibits cell attachment to both fibronectin and type I collagen was found to be more inhibitory to tumor cell invasion than peptides that only block attachment to fibronectin and vitronectin. nih.gov This highlights the importance of specific RGD-integrin interactions in the invasive process of different cancer types. nih.gov
| Cell Type | Experimental Model | Effect of RGD | Key Findings | Reference |
|---|---|---|---|---|
| Human melanoma and glioblastoma cells | Invasion through human amniotic basement membrane | Inhibition | RGD-containing peptides inhibited invasion in a dose-dependent and non-toxic manner. | nih.gov |
| Breast cancer cells (MCF-7) | Wound healing and transwell assays | Reduction | RGD-functionalized peptide reduced migration and invasion. | explorationpub.com |
| B16F10 melanoma cells | Invasion through matrigel-coated filter | Inhibition | RGD-modified salmosin hampered B16F10 melanoma cell invasion. | mdpi.com |
| Chinese Hamster Ovary (CHO) cells | Wound healing assay | Stimulation | IGFBP-1 containing an RGD sequence stimulated cell migration. | unc.edu |
Chemical Biology and Design of Arg Gly Asp Rgd Peptide Constructs
Linear Arg-Gly-Asp (RGD) Peptides and their Properties
Linear RGD peptides, such as the simple tripeptide Arg-Gly-Asp, represent the most basic form of integrin-targeting ligands. sigmaaldrich.com While they are foundational, their application is often limited by inherent properties related to their structure.
The primary characteristic of linear RGD peptides is their high conformational flexibility. nih.govmdpi.com Molecular dynamics simulations show that the peptide backbone of linear RGD has significant freedom of rotation, allowing it to adopt a wide range of conformations in solution. nih.govnih.gov This flexibility can be a drawback, as it may hinder the peptide from adopting the precise orientation required for stable and high-affinity binding to the integrin receptor. mdpi.com
Furthermore, linear RGD peptides are susceptible to degradation by proteases present in the body, which limits their stability and in vivo efficacy. mdpi.comnih.gov This combination of low binding affinity, lack of specificity for particular integrin subtypes, and poor stability has driven the development of more complex and robust RGD constructs. mdpi.comqyaobio.com Despite these limitations, flanking the core RGD sequence with additional amino acids, as in the heptapeptide (B1575542) GRGDSP, can enhance binding capacity compared to the tripeptide alone. qyaobio.com
| Property | Description | Implication |
| Conformational State | Highly flexible and disordered in solution. nih.govnih.gov | A wide range of conformations exists, only a fraction of which are active for receptor binding. mdpi.com |
| Binding Affinity | Generally low due to conformational flexibility. mdpi.comqyaobio.com | Higher concentrations are needed to achieve a biological effect. |
| Specificity | Often lacks high specificity for different integrin subtypes. qyaobio.com | Can lead to off-target effects. |
| Stability | Prone to rapid degradation by serum proteases. mdpi.comnih.gov | Short biological half-life, limiting therapeutic applications. |
Cyclic Arg-Gly-Asp (RGD) Peptides: Enhanced Stability and Conformational Rigidity
To overcome the limitations of linear peptides, cyclic RGD constructs were developed. Cyclization is a chemical strategy that introduces a covalent bond to form a ring structure, which can be achieved through linkers like disulfide bonds or thioethers. wikipedia.orgqyaobio.com This structural modification imparts significant advantages.
The principal benefit of cyclization is the reduction in conformational flexibility. nih.govnih.gov By constraining the peptide backbone, cyclization pre-organizes the RGD motif into a bioactive conformation that is more favorable for integrin binding. acs.org This rigidity reduces the entropic penalty of binding, leading to a substantial increase in affinity and selectivity for specific integrin subtypes. acs.orgnih.gov For example, molecular dynamics simulations have shown that the backbone of a cyclic RGD peptide is significantly less flexible than its linear counterpart. nih.gov
This increased rigidity also enhances chemical stability. nih.gov A constrained structure can protect the peptide bonds from enzymatic cleavage, making cyclic peptides less susceptible to proteolysis compared to their linear analogues. nih.gov Studies have demonstrated that cyclic RGD peptides are more stable and active, which is attributed to the rigidity of the ring structure. mdpi.comnih.gov For instance, the cyclic peptide c(RGDfK), which incorporates a D-amino acid to further enhance stability, shows improved binding affinity and stability, making it suitable for therapeutic delivery. mdpi.com
| Feature | Linear RGD Peptides | Cyclic RGD Peptides |
| Structure | Flexible chain. mdpi.com | Conformationally constrained ring. nih.gov |
| Stability | Susceptible to chemical and enzymatic degradation. qyaobio.comnih.gov | More resistant to proteolysis, higher chemical stability. nih.govnih.gov |
| Binding Affinity | Lower. mdpi.com | Higher due to pre-organized bioactive conformation. acs.org |
| Integrin Selectivity | Generally lower. qyaobio.com | Can be tuned for high selectivity towards specific integrins (e.g., αvβ3). acs.org |
Multivalent Arg-Gly-Asp (RGD) Constructs for Increased Binding Affinity and Internalization
Multivalency is a powerful strategy used in nature and chemical biology to enhance ligand-receptor interactions. This approach involves creating constructs that present multiple copies of a ligand, such as the RGD sequence, within a single molecule. nih.govnih.gov These multimeric structures can be built on various scaffolds, including dendrimers or nanoparticles. nih.gov
Research comparing monomeric, dimeric, and trimeric linear RGD peptides demonstrated the power of this approach. nih.gov While the monomeric peptide showed binding to multiple integrin subtypes, multimerization led to substantially enhanced binding and increased specificity for cells expressing high levels of αvβ3 integrin. nih.gov In vivo imaging studies confirmed that a dimeric RGD construct produced a markedly enhanced tumor-to-background contrast compared to its monomeric version, highlighting the potential of multivalent RGD peptides for targeted applications. nih.gov
Arg-Gly-Asp (RGD) Mimetics in Drug Discovery and Development
While cyclic RGD peptides offer improved properties over linear versions, the development of RGD mimetics represents a further step in optimizing these integrin-targeting agents. nih.gov RGD mimetics are non-peptide or modified peptide molecules designed to mimic the spatial arrangement and functionality of the core RGD sequence, thereby binding to integrins. wikipedia.orgnih.gov
The goal of developing mimetics is to create compounds with superior pharmacological properties, such as enhanced stability, higher affinity, greater selectivity, and potentially oral bioavailability. These compounds are designed to overcome the inherent liabilities of peptides as drugs. acs.org
A prominent example of an RGD mimetic is the cyclic peptidomimetic Cilengitide, c(RGDf(NMe)V). acs.org In this molecule, the peptide backbone is modified by N-methylation. Cilengitide exhibits a much higher affinity for integrin αvβ3 and αvβ5 compared to many simple linear RGD peptides. acs.org The development of such RGD-based compounds has been a significant focus in drug discovery for applications in oncology and other fields, although clinical success has been challenging to achieve. acs.org
Synthetic Strategies for Arg-Gly-Asp (RGD) Peptide Production (e.g., Solid Phase Synthesis)
The production of RGD peptides and their analogues relies on chemical peptide synthesis. The most common and established method for this purpose is Solid Phase Peptide Synthesis (SPPS). nih.gov
In SPPS, the peptide is assembled sequentially while one end (typically the C-terminus) is covalently attached to an insoluble solid support or resin. Amino acids are added one by one in a step-wise fashion, with chemical reactions carried out to form the peptide bonds. The key advantage of SPPS is that excess reagents and by-products can be easily washed away after each step, simplifying the purification process. nih.gov This method offers mild reaction conditions and is amenable to automation. nih.gov
While SPPS is highly effective for laboratory-scale synthesis and producing complex peptide sequences, it can be associated with high costs and lower yields, which can be limitations for large-scale industrial production. nih.gov An alternative, though less commonly used method, is liquid-phase synthesis. This technique is simpler in terms of setup and can be more cost-effective, but it often involves more complex purification steps and can generate more chemical waste. nih.gov
Functionalization and Immobilization Strategies for Arg-Gly-Asp (RGD) on Biomaterials
The ability to functionalize biomaterial surfaces with RGD peptides is crucial for applications in tissue engineering and regenerative medicine. nih.gov Immobilizing RGD onto a material transforms a bio-inert surface into one that can actively engage with cells, promoting adhesion, proliferation, and differentiation. nih.govecmjournal.org
Various chemical strategies are employed to covalently attach RGD peptides to different types of biomaterials. For metallic surfaces like titanium, a common approach involves silanization. ecmjournal.org The titanium surface is first treated with an organosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), which creates a surface layer with reactive amino groups. The RGD peptide can then be covalently linked to these groups. ecmjournal.org
For polymeric biomaterials like polyethylene (B3416737) glycol (PEG) hydrogels, RGD peptides containing a reactive group (e.g., a cysteine or an acrylate) can be directly incorporated into the polymer network during its formation. nih.gov
Studies have shown that such functionalization significantly impacts cellular behavior. For example, coating titanium surfaces with cyclic RGD peptides has been shown to result in significantly higher endothelial cell coverage and proliferation compared to uncoated or linear RGD-coated surfaces. ecmjournal.org This demonstrates that both the presence of the RGD motif and its specific conformation (cyclic vs. linear) are critical for designing effective cell-responsive biomaterials. nih.govecmjournal.org
Translational Applications of Arg Gly Asp Rgd in Targeted Therapeutics and Diagnostics
Arg-Gly-Asp (RGD)-Mediated Cancer Therapy
RGD-mediated cancer therapy leverages the peptide's ability to home in on integrins, which are key regulators of tumor progression, angiogenesis, and metastasis. nih.govmdpi.com Eight of the 24 known human integrin subtypes recognize the RGD motif, including αvβ3, αvβ5, and α5β1, which are frequently upregulated in various malignancies. nih.govnih.gov Strategies based on RGD peptides range from directly inhibiting integrin function to acting as a guidance system for delivering cytotoxic agents to the tumor site. bohrium.commdpi.com
Conjugating RGD peptides to drug delivery systems is a primary strategy for enhancing the tumor-specific accumulation of anticancer agents. nih.gov This active targeting approach utilizes the RGD sequence as a molecular address label, directing the therapeutic conjugate to cancer cells that overexpress the corresponding integrin receptors. nih.gov The binding of the RGD ligand to the integrin often triggers receptor-mediated endocytosis, an internalization process that facilitates the entry of the therapeutic agent into the cancer cell. nih.govresearchgate.net This mechanism improves the intracellular drug concentration at the target site while minimizing exposure to healthy tissues. nih.gov
Nanoparticles serve as versatile carriers for anticancer drugs, and their surfaces can be decorated with RGD peptides to create highly specific tumor-targeting vehicles. dntb.gov.uaresearchgate.net These RGD-functionalized nanocarriers combine the benefits of nanotechnology, such as improved drug solubility and controlled release, with the precision of active targeting. frontiersin.org
Liposomes: These are spherical vesicles composed of a lipid bilayer. RGD-modified liposomes have been developed to enhance the delivery of chemotherapeutics. For instance, iRGD-modified sterically-stabilized liposomes (SSL) loaded with doxorubicin (B1662922) (iRGD-SSL-DOX) showed increased accumulation in tumor tissue and superior antitumor activity in vivo compared to non-targeted liposomes. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles for drug delivery. irphouse.com In one study, PLGA nanoparticles were surface-modified with both polyethylene (B3416737) glycol (PEG) and RGD peptides to carry doxorubicin. irphouse.comresearchgate.net This dual-modification strategy aimed to leverage both passive (via PEG) and active (via RGD) targeting, demonstrating strong affinity for various integrin-expressing cancer cells. irphouse.com
Inorganic Nanoparticles: Materials such as gold nanoparticles (AuNPs) have also been used as a core for RGD-targeted systems. nih.gov In one study, polyethylene-glycolylated AuNPs were conjugated with RGD peptides to target breast cancer cells. These RGD/P-AuNPs were effectively internalized by the cancer cells and, when combined with ionizing radiation, inhibited the invasive activity of the cells. nih.gov
Interactive Table: Examples of RGD-Functionalized Nanoparticle Systems
| Nanoparticle Type | Targeting Ligand | Therapeutic Cargo | Cancer Model | Key Research Finding | Source |
|---|---|---|---|---|---|
| Liposome | iRGD peptide | Doxorubicin | Pancreatic Cancer | Enhanced tumor accumulation and antitumor activity compared to non-targeted liposomes. | mdpi.com |
| Polymeric (PLGA) | RGD peptide | Doxorubicin | Various malignant cell lines | High drug loading efficiency (>85%) and strong affinity to integrin-expressing cancer cells. | irphouse.comresearchgate.net |
| Inorganic (Gold) | RGD peptide | N/A (Radiosensitizer) | Breast Cancer | Inhibited radiation-induced invasive activities of cancer cells. | nih.gov |
| Polymeric (Polyphosphoester) | cRGD peptide | Camptothecin | Liver Cancer | Nanoparticles showed better affinity for tumor cells and greater efficacy compared to non-targeted versions. | acs.org |
Beyond attaching RGD to a nanoparticle carrier, another approach involves directly conjugating the peptide to a chemotherapeutic drug molecule. researchgate.net This creates a peptide-drug conjugate (PDC) designed to selectively bind to and be internalized by integrin-expressing tumor cells. researchgate.net
Doxorubicin (DOX): Numerous research efforts have focused on linking RGD to doxorubicin to target it specifically to tumors and reduce its well-known cardiotoxicity. wikipedia.org A synthetic RGD-Ser analogue, when used in combination with doxorubicin, significantly enhanced the inhibition of lung metastasis in melanoma models compared to treatment with either agent alone. nih.gov Another strategy involved conjugating DOX to a PLGA polymer that was then functionalized with RGD, which significantly increased the drug's loading efficiency and sustained its release over 12 days. irphouse.comresearchgate.net
Paclitaxel (B517696) (PTX): The combination of RGD peptides with paclitaxel has been explored to improve treatment outcomes, particularly in resistant tumors like glioblastoma. One study found that pre-treating human glioblastoma cells with a low dose of paclitaxel induced the expression of integrin-αvβ3 on the cell surface. nih.gov Subsequent treatment with RGD peptides led to significantly enhanced apoptosis (programmed cell death) compared to treatment with either the RGD peptide or paclitaxel alone. nih.gov This suggests a synergistic effect where low-dose chemotherapy can prime cancer cells for more effective targeting by RGD-based therapies. nih.gov
Interactive Table: Research on RGD Conjugation with Chemotherapeutics
| Chemotherapeutic | RGD Strategy | Cancer Model | Key Research Finding | Source |
|---|---|---|---|---|
| Doxorubicin | Combination therapy with a synthetic RGD-Ser analogue (FC-243). | B16-BL6 Melanoma (mice) | Combination treatment significantly inhibited lung metastasis compared to either agent alone. | nih.gov |
| Paclitaxel | Pre-treatment with low-dose Paclitaxel followed by RGD peptide administration. | Human Glioblastoma U87MG cells | Pre-treatment increased integrin-αvβ3 expression, enhancing RGD-induced apoptosis. | nih.gov |
The therapeutic potential of gene therapy, which uses nucleic acids like DNA or small interfering RNA (siRNA) to alter gene expression, is often limited by challenges in delivering these molecules to target cells. nih.gov RGD peptides are utilized as targeting moieties on nanocarriers designed to deliver genetic material specifically to cancer cells. irphouse.com The RGD ligand facilitates the binding of the nanocarrier to the tumor cell, promoting the uptake of its nucleic acid payload. irphouse.com This approach is critical for therapies aiming to silence cancer-causing genes or correct mutated ones. nih.gov The co-delivery of chemotherapeutic drugs and gene-silencing agents like siRNA within the same RGD-targeted nanoparticle is an emerging strategy to combat multidrug resistance and achieve synergistic therapeutic effects. mdpi.com
Angiogenesis, the formation of new blood vessels, is essential for solid tumors to grow and metastasize. nih.gov The αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells during this process, making them prime targets for anti-angiogenic therapy. mdpi.comnih.gov RGD peptides and their mimetics can function as antagonists, binding to these integrins and blocking their interaction with extracellular matrix (ECM) proteins. nih.govnih.gov This interference disrupts the signaling necessary for endothelial cell survival, migration, and proliferation, thereby inhibiting the formation of new tumor blood vessels. nih.govnih.gov
Research has shown that administering a cyclic RGD peptide can significantly reduce functional vessel density in tumors. nih.gov Similarly, a polymeric form of RGD, poly(RGD), was found to inhibit tumor-induced neovascularization and haptotactic migration of endothelial cells. nih.gov A notable example of an RGD-based anti-angiogenic agent is Cilengitide, a cyclic pentapeptide that selectively inhibits αvβ3 and αvβ5 integrins and has been evaluated in clinical studies for its ability to block tumor blood vessel growth. mdpi.comwikipedia.org
Tumor metastasis is a complex process involving cell detachment, migration, invasion through the ECM, and colonization at a distant site. nih.gov Integrins play a critical role in these adhesive and migratory steps. nih.govbohrium.com RGD-containing peptides can inhibit metastasis by acting as competitive inhibitors, blocking the binding sites on integrins that tumor cells use to adhere to ECM proteins like fibronectin and vitronectin. nih.govnih.gov This anti-adhesive action can prevent tumor cells from invading surrounding tissues and entering the bloodstream. nih.govnih.gov
Studies have demonstrated the potent antimetastatic effects of RGD analogs. A pseudo-peptide of RGD, FC-336, showed a powerful inhibitory effect on experimental lung metastasis of melanoma and colon cancer cells in mice. nih.gov This effect was attributed to the inhibition of tumor cell invasion, migration, and adhesion. nih.gov Furthermore, the administration of a cyclic RGD peptide was shown to significantly delay metastasis of subcutaneous tumors in vivo. nih.gov These findings indicate that targeting integrin-cell adhesion interactions with RGD peptides is a viable strategy for preventing the spread of cancer. nih.govnih.gov
Arg-Gly-Asp (RGD)-Based Theranostic Systems for Cancer Diagnosis and Therapy
The dual capacity of the Arg-Gly-Asp (RGD) peptide to both identify and treat cancerous tissues has led to the development of sophisticated theranostic systems. These all-in-one platforms combine diagnostic imaging and therapeutic action, leveraging the RGD sequence as a homing device to target integrins overexpressed in tumor neovasculature and on various cancer cells. exlibrisgroup.comresearchgate.net By attaching RGD to nanoparticles, liposomes, or other drug carriers, it is possible to deliver both an imaging agent and a cytotoxic drug directly to the tumor site. nih.gov This targeted approach aims to increase the concentration of the therapeutic agent within the tumor, thereby enhancing its cancer-killing effects while simultaneously allowing for real-time visualization of the tumor's response to treatment. The development of these RGD-based theranostic agents represents a significant step towards personalized medicine, where treatment can be monitored and adapted based on diagnostic feedback. exlibrisgroup.com
Arg-Gly-Asp (RGD) Applications in Diagnostic Imaging
The specific affinity of the Arg-Gly-Asp (RGD) peptide for integrins, which are upregulated in angiogenesis and on many tumor cells, makes it an excellent targeting moiety for diagnostic imaging. nih.govfrontiersin.org By conjugating RGD peptides with various imaging probes, researchers have developed powerful tools for the non-invasive visualization of tumors and their associated vasculature.
Radiolabeled Arg-Gly-Asp (RGD) Peptides for Tumor Imaging (e.g., PET/CT)
Radiolabeling RGD peptides with positron-emitting radionuclides has enabled the use of Positron Emission Tomography (PET) to visualize and quantify integrin αvβ3 expression in vivo. nih.govfrontiersin.org This technique provides valuable information for cancer diagnosis, staging, and monitoring the response to anti-angiogenic therapies. nih.govbohrium.com Several radiolabeled RGD peptides have been investigated in clinical trials, demonstrating their potential in imaging a wide variety of tumors, including glioblastoma, melanoma, and cancers of the breast, lung, and head and neck. nih.govfrontiersin.org The development of multimeric RGD peptides, such as dimers and tetramers, has been shown to increase binding affinity and tumor retention, potentially improving imaging quality. nih.gov
| Radiolabeled RGD Peptide | Radionuclide | Application | Key Research Findings |
| [¹⁸F]Galacto-RGD | ¹⁸F | PET imaging of various tumors. nih.govscienceopen.com | First RGD PET tracer tested in humans; showed heterogeneous uptake in tumors and was able to detect primary tumors and metastases. nih.govbohrium.comscienceopen.com |
| [¹⁸F]FPPRGD2 | ¹⁸F | PET imaging of breast cancer. nih.gov | A dimeric RGD peptide that showed comparable uptake to [¹⁸F]FDG in primary and metastatic breast cancer lesions. nih.gov |
| [¹⁸F]Alfatide ([¹⁸F]AlF-NOTA-PRGD2) | ¹⁸F | PET imaging of various tumors, including brain metastases. bohrium.comscienceopen.com | Features a simplified and rapid radiolabeling process; demonstrated superior tumor-to-background ratio in brain lesions compared to [¹⁸F]FDG. frontiersin.orgscienceopen.com |
| [⁶⁸Ga]NOTA-PRGD2 | ⁶⁸Ga | PET/CT imaging of glioblastoma and meningioma. frontiersin.org | Showed higher uptake in high-grade gliomas compared to low-grade gliomas and was useful in distinguishing meningiomas from high-grade gliomas. frontiersin.org |
| [⁶⁸Ga]NODAGA-E[c(RGDyK)]₂ | ⁶⁸Ga | PET/MR imaging of vestibular schwannoma. nih.gov | Investigated for its applicability and prognostic value in patients with sporadic vestibular schwannoma. nih.gov |
Arg-Gly-Asp (RGD) Conjugation with Fluorescent Dyes and Magnetic Nanoparticles for Imaging
Beyond radionuclides, Arg-Gly-Asp (RGD) peptides have been conjugated with other imaging agents, such as fluorescent dyes and magnetic nanoparticles, to enhance the visualization of tumors.
Fluorescent Dyes: RGD peptides linked to near-infrared (NIR) fluorescent dyes, like Cy5.5 and Cy7, allow for optical imaging of integrin expression in preclinical models. nih.govnih.gov These fluorescent probes have been used to successfully visualize subcutaneous tumors, with studies showing that multimeric RGD conjugates can lead to higher tumor uptake and improved tumor-to-normal tissue contrast. nih.govnih.gov For instance, Cy5.5-conjugated RGD tetramers exhibited higher tumor-to-normal tissue ratios compared to their monomeric and dimeric counterparts in a glioblastoma xenograft model. nih.gov Similarly, fluorescein (B123965) isothiocyanate (FITC)-conjugated cyclic RGD peptides have been developed as fluorescent probes for staining integrin αvβ3/αvβ5 in tumor tissues, offering a simpler alternative to antibody-based staining methods. researchgate.netacs.org
Magnetic Nanoparticles: The conjugation of RGD peptides to magnetic nanoparticles (MNPs), such as ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles, has created targeted contrast agents for Magnetic Resonance Imaging (MRI). bohrium.comnih.govacs.org These RGD-functionalized MNPs have demonstrated enhanced uptake in tumor cells that overexpress integrin αvβ3, leading to a significant decrease in the MRI signal intensity at the tumor site. nih.gov This allows for improved contrast and detection of tumors. In addition to diagnostics, these magnetic nanoparticles also hold therapeutic potential through local hyperthermia. nih.govovid.com
Arg-Gly-Asp (RGD) in Cardiovascular Disease Therapeutics
The Arg-Gly-Asp (RGD) sequence plays a significant role in the interactions between platelets and the extracellular matrix, making it a key target for the development of therapeutics for cardiovascular diseases.
Anti-Thrombotic Agents and Platelet Aggregation Inhibition
The RGD motif is a recognition site for the platelet integrin GPIIb/IIIa (αIIbβ3), which is crucial for platelet aggregation and thrombus formation. nih.govnih.gov RGD-containing peptides and their mimetics can act as competitive inhibitors, blocking the binding of fibrinogen to GPIIb/IIIa and thereby preventing platelets from clumping together. nih.gov This mechanism forms the basis for the development of potent anti-thrombotic agents. For example, the disintegrins, a family of RGD-containing peptides isolated from viper venoms, have shown significant inhibition of platelet loss and aggregation in extracorporeal circuits. bohrium.com Synthetic RGD peptides, such as the tetrapeptide Arg-Gly-Asp-Val (RGDV), have demonstrated the ability to selectively inhibit platelet-dependent thrombus formation in vivo. nih.gov
| RGD-Based Agent | Mechanism of Action | Therapeutic Application | Key Research Findings |
| Eptifibatide | A cyclic RGD peptide that targets and inhibits the αIIbβ3 integrin on platelets. nih.gov | Anti-platelet agent for acute coronary syndrome and percutaneous coronary intervention. nih.gov | Demonstrates a rapid onset of action in preventing thrombotic events. nih.gov |
| Disintegrins (e.g., echistatin, albolabrin) | RGD-containing peptides from viper venom that block platelet-fibrinogen interaction. bohrium.com | Potential anti-thrombotic agents, particularly in extracorporeal circulation. | Significantly inhibited platelet loss and aggregation in a membrane oxygenator model. bohrium.com |
| Arg-Gly-Asp-Val (RGDV) | Tetrapeptide that inhibits the binding of adhesive proteins to platelets. nih.gov | Potential anti-thrombotic agent. | Dose-dependently reduced platelet and fibrin (B1330869) deposition on collagen surfaces in a baboon thrombosis model. nih.gov |
Arg-Gly-Asp (RGD) for Vascular Graft and Stent Endothelialization
A significant challenge in the use of vascular grafts and stents is the risk of thrombosis and in-stent restenosis. Promoting the rapid formation of a healthy endothelial layer (endothelialization) on the surface of these devices is a key strategy to improve their long-term patency. Coating the surfaces of vascular grafts and stents with RGD peptides can enhance the adhesion and growth of endothelial cells and their progenitors, thereby accelerating the healing process. jacc.orgnih.govnih.gov
Arg Gly Asp Rgd in Tissue Engineering and Regenerative Medicine
Arg-Gly-Asp (RGD)-Functionalized Biomaterial Scaffolds for Enhanced Cell-Material Interactions
The strategy of functionalizing biomaterial scaffolds with RGD peptides is widely employed to improve the interactions between cells and the material surface. nih.gov This surface modification aims to mimic the natural cellular microenvironment, promoting specific cell adhesion through integrin binding, which in turn can trigger signaling pathways that guide tissue development. nih.govnih.gov The versatility of this approach allows for its application across a wide range of scaffold materials, from natural and synthetic polymers to inorganic composites.
Natural polymers are frequently used as scaffold materials due to their inherent biocompatibility and similarity to the native ECM. mdpi.com Functionalizing these polymers with additional RGD motifs can further enhance their biological activity.
Collagen: As a primary component of the ECM, collagen is a natural choice for tissue engineering scaffolds. When mesenchymal stem cells (MSCs) were seeded in solid collagen scaffolds functionalized with Arg-Gly-Asp (RGD), their contractility increased and the kinetics of the non-muscle myosin IIA (NMMIIA) were altered, indicating a direct influence on cell mechanics. nih.gov
Hyaluronic Acid (HA): Hyaluronic acid is another key component of the ECM. To improve its properties for tissue regeneration, it is often combined with other polymers. For instance, RGD-modified alginate hydrogels incorporating hyaluronic acid have been shown to possess suitable viscoelastic properties for regenerating cartilage tissue. researchgate.net The conjugation of RGD with natural polymers like hyaluronic acid and collagen has yielded promising results in promoting cell density and migration. nih.gov
Gelatin: Gelatin is a denatured form of collagen that contains RGD sequences, which inherently promote cell adhesion. mdpi.commdpi.com To further boost its regenerative capacity, gelatin scaffolds can be enzymatically functionalized with additional RGD motifs. This enhancement has been shown to effectively recruit host mesenchymal stem cells and promote robust osteogenic differentiation, relying on the specific interactions between the RGD ligand and cellular integrin receptors. researchgate.netphysiciansweekly.com
Interactive Table: RGD-Functionalized Natural Polymer Scaffolds
| Polymer | RGD Modification Details | Key Research Findings | Cell Type |
|---|---|---|---|
| Collagen | RGD functionalization of solid collagen scaffolds. nih.gov | Increased cell contractility and modified myosin kinetics. nih.gov | Human Bone Marrow Mesenchymal Stem Cells (MSCs) nih.gov |
| Hyaluronic Acid | RGD-modified alginate combined with hyaluronic acid. researchgate.net | Improved viscoelastic properties suitable for cartilage regeneration. researchgate.net | Primary Chondrocytes researchgate.net |
| Gelatin | Enzymatic conjugation of RGD motifs onto gelatin sponge frameworks. researchgate.net | Enhanced recruitment of host cells and vigorous osteogenic differentiation. researchgate.netphysiciansweekly.com | Mesenchymal Stem Cells (MSCs) researchgate.netphysiciansweekly.com |
Synthetic polymers offer tunable mechanical properties and degradation rates but are typically bio-inert and lack cell-adhesive properties. umich.edursc.org The incorporation of RGD peptides is a critical step to render these materials bioactive.
Poly(ethylene glycol) (PEG) Hydrogels: PEG is a hydrophilic and highly inert synthetic polymer, making it a blank slate for studying specific cell-material interactions. nih.gov When cells are encapsulated in unmodified PEG hydrogels, they often undergo apoptosis due to the lack of matrix interaction. nih.gov Functionalizing PEG hydrogels with RGD peptides is essential to improve cell survival, adhesion, and proliferation. nih.govnih.gov Studies have shown that RGD-functionalized PEG hydrogels support the proliferation and chondrogenesis of human periosteum-derived cells. nih.gov The method of tethering the RGD peptide—whether as a pendant group or constrained within the gel network—can significantly impact cell viability. nih.gov
Poly(ε-caprolactone) (PCL): PCL is a biodegradable polyester (B1180765) widely considered for bone and cartilage tissue engineering due to its favorable mechanical properties and ease of fabrication. nih.gov However, its effectiveness is limited by its hydrophobicity and lack of biological recognition sites. nih.gov To overcome this, PCL scaffolds are often functionalized with RGD peptides. This modification has been demonstrated to significantly improve the attachment, distribution, and survival of bone marrow stromal cells (BMSCs) on three-dimensional PCL scaffolds. nih.gov
Interactive Table: RGD-Functionalized Synthetic Polymer Scaffolds
| Polymer | RGD Modification Details | Key Research Findings | Cell Type |
|---|---|---|---|
| PEG Hydrogels | Covalent linkage of RGD peptides to the PEG backbone. nih.govnih.gov | Promotes cell survival, adhesion, proliferation, and chondrogenesis. nih.govnih.gov | Human Mesenchymal Stem Cells (hMSCs), Human Periosteum-Derived Cells (hPDCs) nih.govnih.gov |
| Poly(ε-caprolactone) (PCL) | Immobilization of RGD peptide on 3D PCL scaffold surfaces via aminolysis. nih.gov | Promoted BMSC attachment and initiated integrin-mediated survival signals. nih.gov | Rat Bone Marrow Stromal Cells (BMSCs) nih.gov |
Inorganic materials are fundamental to orthopedic and dental implants due to their mechanical strength and stability. Surface modification with RGD peptides is a key strategy to enhance their integration with host bone tissue (osseointegration).
Titanium Alloys: A primary cause of skeletal implant failure is the lack of proper osseointegration at the cell-implant interface. upenn.edu To address this, titanium surfaces are functionalized with RGD peptides. Covalently bonding RGD to titanium has been shown to significantly promote osteoblast attachment, enhance differentiation, and confer resistance to apoptosis. upenn.edu Studies comparing chemical grafting versus physical adsorption of RGD onto anodized titanium found that chemical immobilization resulted in significantly greater improvements in cell adhesion and differentiation. nih.govkorea.ac.kr
Calcium Phosphate Cements and Hydroxyapatite (B223615) (HA): Hydroxyapatite is a major mineral component of bone and is considered a bioactive material that can support bone formation. nih.gov Functionalizing HA surfaces with RGD peptides is a common strategy to further enhance the attachment and spreading of osteogenic cells. mdpi.comnih.gov However, the effects can be complex. Some research indicates that RGD peptides remarkably inhibit the tight adhesion of osteoblasts to HA in the presence of serum proteins, suggesting that the peptide may interfere with the functions of adsorbed proteins like fibronectin and vitronectin. nih.govnih.gov One study found that RGD functionalization had a detrimental effect on mesenchymal stem cell adhesion and inhibited bone formation on HA implants in vivo. nih.gov
Interactive Table: RGD-Modified Inorganic Materials
| Material | RGD Modification Method | Key Research Findings | Cell Type |
|---|---|---|---|
| Titanium Alloy | Covalent linking (chemical grafting) of RGDS peptides. upenn.edunih.gov | Significantly enhanced osteoblast attachment, differentiation, and resistance to apoptosis; chemical grafting was superior to physical adsorption. upenn.edunih.gov | MC3T3-E1 Osteoblasts upenn.edu |
| Hydroxyapatite (HA) | Physical adsorption or chemical immobilization. mdpi.comnih.gov | Promoted increased binding of osteogenic cells in some studies. nih.gov Other studies showed RGD inhibited cell adhesion and bone formation in the presence of serum proteins. nih.govnih.gov | Mesenchymal Stem Cells (MSCs), HOS Human Osteoblasts nih.govnih.gov |
A more advanced approach in biomaterial design involves the use of peptides that can spontaneously self-assemble into well-defined nanostructures, such as nanofibers, which form hydrogel scaffolds. nih.govnih.gov By designing these peptide building blocks to include the RGD sequence, it is possible to create a scaffold that is inherently bioactive from the ground up. acs.orgstrath.ac.uk These materials mimic essential features of the natural ECM, providing a nanofibrous and highly hydrated environment that supports cell adhesion through specific RGD-integrin binding, leading to cell spreading and proliferation. strath.ac.ukacs.org The biological activity of these scaffolds is highly dependent on the position and accessibility of the RGD motif within the self-assembling peptide sequence. acs.orgacs.org
Tissue-Specific Regenerative Applications of Arg-Gly-Asp (RGD)
The ability of RGD to promote cell adhesion and guide cell function makes it a valuable component in scaffolds designed for the regeneration of specific tissues, most notably bone and cartilage. researchgate.netbohrium.com
The repair of bone and cartilage defects remains a significant clinical challenge, and RGD-functionalized scaffolds are a promising strategy to improve regenerative outcomes. researchgate.netnih.govdntb.gov.ua
Bone Regeneration: In bone tissue engineering, RGD is used to improve the interaction between scaffolds and bone-forming cells. researchgate.net Functionalizing materials such as titanium alloys, PCL, and hydroxyapatite with RGD has been shown to significantly promote bone repair and healing. nih.govupenn.edu The RGD sequence enhances the adhesion, differentiation, and survival of osteoblasts and their progenitors, such as MSCs. researchgate.netnih.gov For example, enzymatically functionalized RGD-gelatin scaffolds were able to recruit host MSCs and induce marked bone regeneration in critical-size bone defects. physiciansweekly.com Similarly, RGD-enhanced ceramic implants promoted faster bone-implant contact in vivo compared to titanium implants. mdpi.com The mechanism often involves specific integrins, such as α5β1, which promotes the osteogenic differentiation of MSCs. researchgate.netnih.gov
Cartilage Regeneration: Cartilage has a very limited capacity for self-repair, making tissue engineering an attractive approach for treatment. nih.govyoutube.com RGD-functionalized hydrogels are widely investigated for cartilage regeneration. For instance, incorporating RGD into PEG hydrogels was found to support the proliferation and in vitro chondrogenesis of human periosteum-derived cells, leading to higher glycosaminoglycan (GAG) synthesis and chondrogenic gene expression. nih.gov Likewise, RGD-modified alginate/hyaluronate hydrogels have been shown to be effective for cartilage tissue regeneration. researchgate.net However, some studies note that the role of RGD in promoting chondrogenic differentiation can be controversial and context-dependent. nih.gov
Interactive Table: Research Findings in Bone and Cartilage Regeneration
| Tissue | Scaffold Material | Key Research Findings | Reference |
|---|---|---|---|
| Bone | RGD-Gelatin Sponge | Recruited host MSCs and led to marked bone tissue regeneration in critical-size defects. physiciansweekly.com | physiciansweekly.com |
| Bone | RGD-PCL | Promoted attachment and survival of bone marrow stromal cells. nih.gov | nih.gov |
| Bone | RGD-Titanium Alloy | Stimulated osteoblast attachment, differentiation, and resistance to apoptosis. upenn.edu | upenn.edu |
| Bone | RGD-Ceramic | Promoted faster osteoid-implant contact compared to standard titanium implants. mdpi.com | mdpi.com |
| Cartilage | RGD-PEG Hydrogel | Supported proliferation and chondrogenesis of human periosteum-derived cells. nih.gov | nih.gov |
| Cartilage | RGD-Alginate/Hyaluronate | Gels were useful to regenerate cartilage tissues in vivo, confirmed by GAG secretion and gene expression. researchgate.net | researchgate.net |
Corneal Repair
The Arg-Gly-Asp (RGD) peptide sequence is instrumental in developing biomaterials for corneal tissue engineering, a critical area of research aimed at addressing the worldwide shortage of donor corneas for transplantation. nih.gov The cornea's avascular nature and structured layers present a unique challenge for regenerative medicine. nih.gov
The functionalization of biomaterials with RGD peptides has been shown to significantly enhance the repair and regeneration of corneal tissue. By mimicking the natural extracellular matrix (ECM), RGD sequences promote the adhesion, proliferation, and proper alignment of corneal cells, such as human cornea fibroblasts (hCFs). nih.govwikipedia.org This is crucial for replicating the complex, multi-lamellar structure of the corneal stroma. nih.gov
Key Research Findings:
Enhanced Cell Interaction: Studies using silk-based biomaterials have demonstrated that RGD surface modification leads to improved attachment, proliferation, and alignment of hCFs. nih.gov Furthermore, it enhances the expression of essential ECM proteins like collagen I and V, as well as proteoglycans such as decorin and biglycan. nih.gov
Structural Mimicry: RGD-functionalized scaffolds can guide the organization of deposited ECM, resulting in a helicoidal, multi-lamellar structure that closely resembles the native human corneal stroma. nih.gov This biomimetic approach is a significant step towards engineering a functional and transparent human cornea. nih.gov
Cell-Specific Adhesion: Research has shown that RGD peptides specifically promote the adhesion of corneal fibroblasts, while other peptide sequences like YIGSR (from laminin) are used for corneal epithelial cells. nih.gov However, some studies indicate that RGD-containing peptides can cause detachment in certain ocular cell types, like SV40-transformed human lens epithelial cells and human retinal pigment epithelial cells, highlighting the cell-specific nature of these interactions. nih.gov
Inhibition of Neovascularization: In the context of corneal injury, abnormal blood vessel growth (neovascularization) can lead to vision loss. nih.gov Nanoparticles coated with hyaluronic acid and RGD peptides have been developed to deliver anti-angiogenic compounds like epigallocatechin-3-gallate (EGCG) directly to the site of neovascularization. nih.gov This targeted approach leverages the RGD sequence's affinity for αvβ3 integrins, which are highly expressed on vascular endothelial cells during angiogenesis. nih.gov
Table 1: Impact of RGD-Functionalization on Corneal Fibroblast Activity
| Cellular Process | Outcome of RGD Modification | Source |
|---|---|---|
| Cell Attachment | Enhanced | nih.gov |
| Cell Proliferation | Increased | nih.gov |
| Cell Alignment | Improved | nih.gov |
| Collagen I & V Expression | Enhanced | nih.gov |
| Decorin & Biglycan Expression | Enhanced | nih.gov |
Artificial Neovascularization
The Arg-Gly-Asp (RGD) peptide plays a pivotal role in promoting artificial neovascularization, the formation of new blood vessels, which is a critical process in tissue engineering and regenerative medicine. nih.govnih.gov RGD's ability to bind to specific integrin receptors on endothelial cells makes it a powerful tool for stimulating angiogenesis. nih.gov
The primary mechanism of RGD in neovascularization involves its interaction with integrins like αvβ3 and αvβ5, which are significantly upregulated on endothelial cells during angiogenesis. nih.govfrontiersin.org This binding initiates signaling pathways that are essential for the migration and proliferation of endothelial cells, the foundational steps of forming new blood vessels. nih.gov
Key Research Findings:
Targeted Imaging and Therapy: Radiolabeled RGD peptides are used in Positron Emission Tomography (PET) to image and quantify angiogenesis in various pathological conditions, including tumors. frontiersin.orgnih.gov This allows for non-invasive monitoring of neovascularization. frontiersin.org The high affinity of RGD for integrins on neovessels also makes it a promising vehicle for targeted drug delivery to inhibit or promote angiogenesis as needed. nih.govnih.gov
Biomaterial Functionalization: Incorporating RGD peptides into biomaterials, such as hydrogels and scaffolds, is a common strategy to promote vascularization within engineered tissues. technologypublisher.com This enhanced endothelial cell adhesion, spreading, and proliferation on the biomaterial surface is crucial for the survival and integration of the engineered construct. technologypublisher.com
Inhibition of Pathological Angiogenesis: While promoting neovascularization is often the goal in tissue engineering, inhibiting it is crucial in diseases like cancer and certain eye conditions. nih.govcellgs.com RGD-based strategies can be employed to block the integrins involved in abnormal blood vessel growth. nih.govcellgs.com For example, RGD peptide hydrogels have demonstrated the ability to inhibit inflammation and neovascularization, which can be beneficial in preventing scar formation after surgeries like glaucoma filtration surgery. nih.gov
Choroidal Neovascularization (CNV): In ophthalmology, RGD's affinity for integrin αvβ3, which is expressed in neovascular endothelial cells in ocular tissues, is being explored for the diagnosis and treatment of conditions like exudative age-related macular degeneration (AMD), which is characterized by CNV. researchgate.net Fluorescently labeled RGD peptides have shown potential for better visualization of CNV lesions compared to conventional dyes. researchgate.net
Table 2: RGD's Role in Different Aspects of Neovascularization
| Application | Mechanism | Desired Outcome | Source |
|---|---|---|---|
| Tissue Engineering | Promotes endothelial cell adhesion and proliferation on scaffolds. | Vascularization of engineered tissue. | technologypublisher.com |
| Cancer Therapy | Targets integrins on tumor vasculature for drug delivery or imaging. | Inhibition of tumor growth and metastasis. | nih.govfrontiersin.org |
| Ophthalmology (AMD) | Binds to integrins on new blood vessels in the choroid for imaging. | Improved diagnosis and monitoring of CNV. | researchgate.net |
| Post-Surgical Healing | Inhibits excessive inflammation and neovascularization. | Prevention of scar formation. | nih.gov |
Wound Healing and Skin Regeneration
The Arg-Gly-Asp (RGD) peptide sequence is a key player in the complex processes of wound healing and skin regeneration. Its ability to mimic the natural extracellular matrix (ECM) allows it to promote crucial cellular activities that lead to tissue repair. cellgs.com
RGD peptides are often incorporated into wound dressings and hydrogels to accelerate the healing process. cellgs.com They achieve this by enhancing the attachment, migration, and proliferation of skin cells, such as keratinocytes and fibroblasts, at the wound site. cellgs.comnumberanalytics.com
Key Research Findings:
Enhanced Cell Adhesion and Proliferation: RGD peptides have been shown to effectively promote the adhesion and proliferation of keratinocytes on dermal substitutes. numberanalytics.com This is a critical step in re-epithelialization, the process of covering the wound with new skin cells.
Reduced Scar Tissue Formation: By promoting organized cell growth and tissue formation, RGD-functionalized materials can help in reducing the formation of scar tissue. numberanalytics.com
Promotion of Granulation Tissue Formation: Gelatin, which exposes the RGD cell-adhesion motif upon denaturation of collagen, acts as a cell attractant and promotes the formation of granulation tissue, a key component of the healing process. researchgate.net
Table 3: Role of RGD in Skin Regeneration
| Cellular Process | Effect of RGD | Source |
|---|---|---|
| Keratinocyte Adhesion | Promoted | numberanalytics.com |
| Keratinocyte Proliferation | Promoted | numberanalytics.com |
| Granulation Tissue Formation | Promoted | researchgate.net |
| Scar Tissue Formation | Reduced | numberanalytics.com |
Cardiac Tissue Regeneration
The Arg-Gly-Asp (RGD) peptide is a significant focus in the field of cardiac tissue regeneration, particularly in the context of repairing heart tissue damaged by myocardial infarction (heart attack). wikipedia.orgnih.gov The incorporation of RGD into biomaterials aims to create a supportive environment for cardiac cells to survive, grow, and organize into functional tissue. nih.gov
When cardiac tissue is damaged, a major challenge is to encourage the adhesion and survival of regenerative cells and to promote the formation of new blood vessels (angiogenesis) in the affected area. nih.govnih.gov RGD peptides address these challenges by interacting with integrins on the surface of cardiac cells and endothelial cells. nih.govresearchgate.net
Key Research Findings:
Improved Myofibril Organization: In studies using RGD-alginate scaffolds, cultured neonatal rat cardiac cells showed an isotropic arrangement of myofibrils, which is indicative of organized muscle tissue formation. researchgate.net The presence of RGD also led to the reorganization of cardiomyocyte myofibers and influenced the expression of key proteins involved in cell-cell adhesion and electrical coupling, such as N-cadherin and Connexin 43. researchgate.net
Promotion of Angiogenesis: The RGD peptide is known to enhance angiogenesis, which is crucial for the survival of engineered cardiac constructs upon implantation. nih.gov By promoting the formation of new blood vessels, RGD helps to ensure an adequate supply of oxygen and nutrients to the regenerating tissue. nih.gov
Targeted Drug Delivery: RGD-decorated nanomicelles have been developed to deliver therapeutic agents, such as the antioxidant crocetin, specifically to cardiomyocytes. researchgate.net This targeted approach can enhance the therapeutic effect and reduce off-target side effects. researchgate.net
Table 4: Effects of RGD-Functionalized Scaffolds on Cardiac Tissue Engineering
| Parameter | Observation | Source |
|---|---|---|
| Cardiomyocyte Adhesion | Increased | wikipedia.orgnih.gov |
| Cell Apoptosis | Decreased | nih.gov |
| Myofibril Organization | Improved (Isotropic Arrangement) | researchgate.net |
| Expression of N-cadherin & Cx43 | Influenced | researchgate.net |
| Tissue Regeneration | Enhanced | wikipedia.orgnih.gov |
Neural Tissue Engineering and Neuroscience Applications
The Arg-Gly-Asp (RGD) peptide is a valuable tool in neural tissue engineering and neuroscience research, primarily due to its ability to mediate cell adhesion and influence the behavior of neural cells. cellgs.com By incorporating RGD into biomaterials, researchers can create environments that support the growth, differentiation, and organization of neurons and glial cells. cellgs.com
In the context of neural regeneration, a key challenge is to guide the regrowth of axons and to create a supportive scaffold for transplanted neural stem cells. RGD-functionalized materials can help to address these challenges by providing adhesive cues that mimic the natural extracellular matrix of the nervous system. nih.gov
Key Research Findings:
Neural Stem Cell Adhesion and Proliferation: RGD-containing peptides have been shown to promote the adhesion of neural stem cells (NSCs) when coupled to various surfaces, including polymer surfaces and lipid bilayers. nih.gov The density of the RGD peptide on the surface can influence the extent of NSC adhesion and proliferation. nih.gov
Axon Growth and Regeneration: RGD-based hydrogels have been investigated for their potential to promote axon regeneration. nih.gov For example, bicyclic RGD peptides incorporated into polyethylene (B3416737) glycol (PEG)-based hydrogels have been shown to enhance nerve growth. nih.gov
Neuroprotection: RGD-containing molecules have demonstrated neuroprotective effects in models of excitotoxic brain injury. researchgate.net This suggests that RGD may have therapeutic potential in conditions involving neuronal damage. researchgate.net
Studying Neural Cell Behavior: RGD peptides are used as a research tool to study the mechanisms of neural cell adhesion and migration. cellgs.com By controlling the presentation of RGD on a substrate, scientists can investigate how integrin-mediated signaling influences neuronal behavior.
Table 5: Applications of RGD in Neural Tissue Engineering and Neuroscience
| Application Area | Specific Use of RGD | Outcome | Source |
|---|---|---|---|
| Neural Tissue Scaffolds | Functionalization of biomaterials | Promotes neural cell adhesion and growth | cellgs.com |
| Neural Stem Cell Culture | Coating of culture surfaces | Supports NSC adhesion and proliferation | nih.gov |
| Nerve Regeneration | Incorporation into hydrogels | Enhances axon growth | nih.gov |
| Neuroprotection Research | In vivo administration | Reduces neuronal damage in injury models | researchgate.net |
Arg-Gly-Asp (RGD) in Stem Cell Biology and Regenerative Therapies
The Arg-Gly-Asp (RGD) peptide is of significant interest in stem cell biology and regenerative therapies due to its fundamental role in mediating cell adhesion, a process that is critical for controlling stem cell fate, including proliferation and differentiation. nih.govnih.gov By modifying biomaterials with RGD, it is possible to create microenvironments that can influence stem cell behavior in a controlled manner. nih.gov
The interaction between RGD and integrins on the surface of stem cells is a key signaling event that can trigger various downstream cellular responses. nih.gov This makes RGD a powerful tool for designing "smart" biomaterials that can guide stem cell-based regenerative processes. nih.gov
Stem Cell Adhesion and Proliferation on Arg-Gly-Asp (RGD)-Modified Substrates
The adhesion of stem cells to a substrate is a prerequisite for their survival, proliferation, and differentiation. RGD-modified substrates provide a means to control this initial interaction and thereby influence subsequent cellular events. nih.govnih.gov
The density and spatial arrangement of RGD peptides on a substrate can have a profound impact on stem cell behavior. nih.gov This has led to the development of nanopatterned surfaces where the spacing of RGD ligands can be precisely controlled to study its effects on stem cell adhesion and proliferation. nih.gov
Key Research Findings:
Enhanced Stem Cell Adhesion: The presence of RGD on a biomaterial surface generally enhances the adhesion of various types of stem cells, including mesenchymal stem cells (MSCs). nih.gov
Influence on Cell Spreading and Density: The nanospacing of RGD peptides has been shown to affect the spreading and density of adherent MSCs. nih.gov Increased nanospacing can lead to a smaller cell density and less cell spreading. nih.gov
Modulation of Proliferation: The proliferation rate of stem cells can be influenced by the characteristics of the RGD-modified substrate. researchgate.net For example, the nanospacing of RGD has been observed to affect the proliferation rate of MSCs. researchgate.net
Synergistic Effects with other Peptides: The combination of RGD with other cell adhesive peptides on a single surface can have synergistic effects on stem cell behavior, highlighting the complexity of cell-matrix interactions. nih.gov
Table 6: Effect of RGD Nanospacing on Mesenchymal Stem Cell (MSC) Behavior
| RGD Nanospacing | Cell Density | Cell Spreading | Proliferation | Source |
|---|---|---|---|---|
| Increased | Smaller | Less | Decelerated (in the presence of induction agents) | nih.gov |
| Varied | Varied | Varied | Varied | researchgate.net |
Table of Compounds
| Compound Name | |
|---|---|
| Arg-Gly-Asp (RGD) | |
| YIGSR | |
| Epigallocatechin-3-gallate (EGCG) | |
| Collagen | |
| Decorin | |
| Biglycan | |
| Hyaluronic acid | |
| Gelatin | |
| N-cadherin | |
| Connexin 43 | |
| Crocetin |
Regulation of Stem Cell Differentiation by Arg-Gly-Asp (RGD) Presentation
The tripeptide sequence Arginine-Glycine-Aspartic acid (Arg-Gly-Asp or RGD) is a fundamental cell adhesion motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and laminin (B1169045). nih.govtaylorandfrancis.com In tissue engineering and regenerative medicine, the interaction between stem cells and their microenvironment is critical for guiding their fate. nih.gov The RGD sequence acts as a primary ligand for integrins, a family of transmembrane receptors that mediate cell-ECM adhesion and initiate signaling cascades controlling cell behavior, such as proliferation, migration, and differentiation. nih.govbiorxiv.org Consequently, biomaterials functionalized with RGD peptides are extensively used to promote cell adhesion and direct stem cell lineage commitment. cellgs.com
However, merely the presence of the RGD motif is not sufficient; its contextual presentation on a biomaterial surface or within a three-dimensional (3D) scaffold profoundly influences stem cell response. Key parameters of RGD presentation that regulate stem cell differentiation include the spatial arrangement and nanospacing of the peptides, their clustering, and their conformation or method of tethering to the biomaterial. nih.govnih.gov By precisely controlling these factors, it is possible to mimic specific aspects of the native ECM and exert significant control over stem cell fate decisions.
Influence of RGD Nanospacing
The nanoscale distance between individual RGD ligands has been identified as a critical parameter that can directly regulate stem cell differentiation, independent of other factors like cell shape or density. nih.gov Studies using nanopatterned surfaces with precisely controlled RGD spacing have revealed that stem cells are highly sensitive to these spatial cues.
Research on mesenchymal stem cells (MSCs) cultured on poly(ethylene glycol) (PEG) hydrogels with nanopatterned RGD ligands showed that the nanospacing significantly influenced both osteogenic (bone) and adipogenic (fat) differentiation. nih.govresearchgate.net In one key study, increasing the RGD nanospacing from 37 nm to 124 nm led to enhanced differentiation towards both osteoblasts and adipocytes. nih.gov This suggests that a larger spacing between adhesion points can inherently trigger differentiation programs in MSCs. nih.gov Similarly, for chondrogenic (cartilage) differentiation of MSCs, larger RGD spacing (e.g., 161 nm vs. 63 nm) on PEG gels was found to be more favorable. researchgate.net The mechanism may be related to how ligand spacing affects integrin clustering, focal adhesion formation, and subsequent cytoskeletal tension, which are known regulators of stem cell fate.
For hematopoietic stem and progenitor cells (HSPCs), the critical interligand distance for adhesion to fibronectin-derived RGD peptides was found to be below 45 nm. nih.gov This highlights that the optimal nanospacing can be cell-type specific, underscoring the need to tailor biomaterial design to the particular stem cell population and desired differentiation outcome. nih.gov
Impact of RGD Clustering
In the native ECM, adhesion ligands are often presented in clusters. Mimicking this clustered presentation in synthetic biomaterials has been shown to be an effective strategy for modulating stem cell behavior. nih.gov Encapsulating mouse mesenchymal stem cells within 3D hyaluronic acid hydrogels with clustered RGD signals resulted in significant differences in cell spreading and the expression of specific integrin subunits (α2, α3, and β1) compared to hydrogels with a uniform RGD distribution. nih.gov
The clustering of RGD can influence the formation of focal adhesions and the organization of the cytoskeleton, which are crucial for mechanotransduction and the initiation of differentiation signaling pathways. tue.nl While some studies show that RGD clustering can affect cell spreading and integrin expression, its direct influence on differentiation can sometimes be modulated by other factors, such as the mechanical properties of the hydrogel. nih.gov For instance, in a degrading hydrogel system, the changing stiffness of the matrix might have a more dominant effect on cell fate than the initial RGD clustering. nih.gov
Effect of RGD Conformation and Tethering
The way an RGD peptide is attached to a biomaterial scaffold affects its conformation and accessibility to cell surface integrins, thereby influencing cell viability and function. nih.gov In nature, the RGD sequence is often presented to cells within a loop-like structure extending from the parent protein, such as fibronectin. nih.gov
Studies comparing different methods of tethering RGD to PEG hydrogels for encapsulating human mesenchymal stem cells (hMSCs) have shown significant differences in cell survival. nih.govresearchgate.net
Pendantly tethered RGD , attached via a single link, promoted approximately 80% cell survival. nih.gov
Constrained RGD , attached to the hydrogel at both ends of the peptide to mimic a loop, resulted in lower survival (around 60%), possibly due to steric hindrance making it harder for integrins to bind. nih.gov
Soluble RGD peptides , not attached to the scaffold, led to a dramatic decrease in cell viability over time. nih.gov
Furthermore, the conformation of the RGD sequence itself is critical. Certain peptide sequences flanking the RGD motif can encourage a looped conformation that enhances binding affinity. nih.gov For example, neural stem cells (NSCs) showed different adhesion and growth patterns on surfaces functionalized with a linear RGD peptide (GRGDSP) versus a longer peptide designed to form a loop (bsp-RGD(15)). nih.gov While both supported NSC adhesion and subsequent differentiation into neurons and astrocytes, the looped configuration promoted more single-cell adhesion, similar to growth on natural laminin. nih.gov This demonstrates that biomimetic presentation can be a powerful tool for controlling stem cell behavior in culture. nih.gov
Research Findings on RGD Presentation and Stem Cell Differentiation
The following table summarizes key research findings on how different methods of RGD presentation influence stem cell differentiation outcomes.
| Stem Cell Type | Biomaterial / Substrate | RGD Presentation Method | Key Findings on Differentiation / Cell Behavior |
| Mesenchymal Stem Cells (MSCs) | Poly(ethylene glycol) (PEG) Hydrogel | Nanopatterned RGD with varied spacing (37 nm to 124 nm) | Larger RGD nanospacing was found to be beneficial for both osteogenic and adipogenic differentiation. nih.govresearchgate.net |
| Mesenchymal Stem Cells (MSCs) | Poly(ethylene glycol) (PEG) Gel | Hexagonal patterns of RGD with varied spacing | Chondrogenesis was favored on gels with larger RGD spacing (161 nm) compared to smaller spacing (63 nm). researchgate.net |
| Mouse Mesenchymal Stem Cells (mMSCs) | Hyaluronic Acid Hydrogel | Clustered vs. Uniform RGD presentation | RGD clustering significantly affected cell spreading and the expression of integrins α2, α3, and β1. nih.gov |
| Human Mesenchymal Stem Cells (hMSCs) | Poly(ethylene glycol) (PEG) Hydrogel | Pendant (single link) vs. Constrained (dual link) RGD | Pendantly tethered RGD promoted higher cell viability (~80%) compared to constrained RGD (~60%). nih.gov |
| Neural Stem Cells (NSCs) | Supported Lipid Bilayer | Linear (GRGDSP) vs. Looped (bsp-RGD(15)) peptide | Both peptides supported adhesion and differentiation into neurons and astrocytes, but the looped peptide promoted monolayer growth similar to laminin. nih.gov |
| Human Adipose-Derived Stem Cells (hASCs) | Polyisocyanide (PIC) Hydrogel | Bicyclic RGD peptide selective for α5β1 integrin | High-affinity, selective RGD peptide induced rapid cell spreading within 24 hours, much faster than standard RGD. biorxiv.org |
Challenges and Future Directions in Arg Gly Asp Rgd Research
Translational Challenges for Clinical Application of Arg-Gly-Asp (RGD)-Based Strategies
The transition of RGD-based strategies from preclinical success to clinical reality is hampered by several significant hurdles. A major issue is the complexity and cost associated with the synthesis of RGD-functionalized drug carriers, especially those involving multiple components like imaging agents and stimuli-responsive materials. nih.gov This complexity can limit the potential for widespread manufacturing and adoption. nih.gov
Furthermore, clinical trials involving RGD-based drugs have highlighted the challenges in achieving desired outcomes. While some RGD-targeted radiotracers have been successfully used in humans for imaging integrin expression, the therapeutic applications have faced setbacks. nih.gov For instance, despite promising preclinical data, integrin-targeted therapies like Cilengitide have encountered difficulties in clinical trials for various cancers, including glioblastoma, prostate cancer, and non-small cell lung cancer. nih.govdntb.gov.ua These trials underscore the gap between preclinical models and human pathology, pointing to a need for more refined strategies to maximize the clinical potential of RGD peptides. nih.gov
| Challenge | Description | Potential Solutions | Citations |
|---|---|---|---|
| Synthesis Complexity & Cost | The chemical synthesis of RGD peptides, especially multifunctional and modified versions, is intricate and expensive. | Developing more efficient and scalable synthesis and purification protocols. | nih.gov |
| Clinical Trial Outcomes | Many RGD-based therapies have shown limited efficacy in human clinical trials despite strong preclinical results. | Utilizing imaging to select patients with high integrin expression; adjusting treatment plans based on real-time imaging feedback. | nih.govnih.govdntb.gov.ua |
| Regulatory Hurdles | Ensuring purity and quality of RGD peptide products to meet stringent regulatory standards for clinical use. | Adherence to Good Manufacturing Practices (GMP) and rigorous quality control. | nih.gov |
Biocompatibility and Immunogenicity Considerations for Arg-Gly-Asp (RGD) Peptides
While RGD peptides are derived from natural proteins, their introduction into the body can elicit an immune response. nih.gov This immunogenicity can lead to the generation of antibodies against the peptide, which may reduce therapeutic efficacy or cause adverse reactions. nih.gov The presence of any impurities or contaminating antigens from the synthesis process can also trigger an immune response. nih.gov
To mitigate these issues, researchers are exploring several strategies:
Structural Modification: Altering the peptide's structure can reduce its immunogenicity. For example, expanding the peptide ring of a cyclic RGD peptide by introducing a serine-glycine-serine (SGS) sequence has been shown to lower the incidence of anaphylactic reactions in preclinical models. nih.gov
Biocompatible Coatings: Functionalizing the RGD peptide with biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can shield it from the immune system and increase its circulation time. nih.gov
Delivery Systems: Encapsulating RGD peptides within a suitable delivery system can protect them from immune recognition. nih.gov
Purity Control: Using high-quality RGD peptide products that meet regulatory standards for purity is crucial to prevent immune responses triggered by contaminants. nih.gov
Stability and Proteolytic Degradation of Arg-Gly-Asp (RGD) Peptides in Biological Environments
A significant challenge for the in vivo application of RGD peptides is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. nih.govmdpi.com Linear RGD peptides are particularly vulnerable, which can limit their stability and therapeutic window. nih.govmdpi.comwikipedia.org Studies have shown that peptides with N-terminal amines or C-terminal carboxylic acids can be significantly degraded by various cell types, including mesenchymal stem cells and endothelial cells. acs.org
To enhance stability, several chemical modifications have been developed:
Cyclization: Creating cyclic RGD peptides, through linkers like disulfide or thioether bonds, significantly improves their stability. wikipedia.org The rigid structure of cyclic peptides prevents degradation, particularly at the susceptible aspartic acid residue. wikipedia.org This modification also often increases binding affinity and selectivity for specific integrin subtypes. wikipedia.org
Incorporation of D-amino acids: Replacing the naturally occurring L-amino acids with their D-isomers, such as in c(RGDfK), enhances resistance to proteolytic enzymes. mdpi.com
Terminal Group Modification: Modifying the N-terminus and C-terminus of the peptide can reduce nonspecific degradation. acs.org
Addressing Tumor Heterogeneity and Minimizing Off-Target Effects in Cancer Therapy
The effectiveness of RGD-based cancer therapies is challenged by the heterogeneous expression of integrins. nih.gov Integrin levels can vary significantly not only between different tumor types but also among individual tumors of the same type and even within a single tumor. nih.govnumberanalytics.com This variability can lead to inconsistent therapeutic outcomes, as the treatment may be more effective in some patients or in some parts of a tumor than others. nih.gov
A related challenge is minimizing off-target effects. Since integrins are also expressed on healthy cells, such as endothelial cells and platelets, RGD-based therapies can inadvertently affect normal tissues. nih.gov To overcome these issues, research is focused on:
Designing Integrin Subtype-Selective Peptides: By modifying the amino acid sequence or creating peptidomimetics, it is possible to develop RGD derivatives that preferentially bind to specific integrin subtypes, such as αvβ3, which are overexpressed in many cancers. nih.gov
Dual-Targeting Strategies: Combining RGD-mediated integrin targeting with targeting of another tumor-specific marker can enhance the precision and efficacy of therapeutic agents. nih.gov This approach aims to increase drug accumulation at the tumor site while reducing effects on healthy tissue. nih.gov
Targeting Common Alterations: Another strategy involves targeting genetic alterations that are common across different subclones within a heterogeneous tumor. numberanalytics.com
These approaches aim to improve the specificity of RGD-based therapies, thereby maximizing their anti-tumor effects while minimizing collateral damage to healthy cells. nih.govnih.gov
Impact of Arg-Gly-Asp (RGD) Concentration and Presentation on Cell Behavior
The biological response to RGD-functionalized materials is not solely dependent on the presence of the peptide but is critically influenced by its concentration, density, and spatial presentation. wikipedia.orgnih.gov The manner of RGD presentation can significantly affect cell attachment strength, spreading, migration, and even gene expression. nih.govnih.gov
Key findings from research in this area include:
RGD Density: The density of RGD peptides on a surface regulates the efficiency of cell attachment and can control the clustering of integrin receptors, a crucial step in their activation. nih.gov Studies have shown that for both endothelial cells and osteoblasts, a minimum RGD density is required to significantly improve cell adhesion and the formation of focal adhesions. researchgate.net
Concentration Effects: Systematically altering RGD concentration can influence the expression of extracellular matrix (ECM) genes in fibroblasts. nih.gov Higher RGD concentrations have been observed to lead to greater up-regulation of certain ECM genes. nih.gov However, in some cell types, higher RGD concentrations can be inhibitory to cell adhesion. nih.gov
Spatial Patterning: The arrangement of RGD peptides, such as the spacing between clusters, can influence the formation of cytoskeletal structures like actin stress fibers. nih.gov
These findings highlight the necessity of carefully tuning RGD concentration and presentation for specific cell types and desired outcomes in tissue engineering and regenerative medicine. nih.gov
| Parameter | Effect on Cell Behavior | Example Research Finding | Citations |
|---|---|---|---|
| RGD Density/Concentration | Affects cell attachment, proliferation, integrin clustering, and ECM gene expression. | A minimal RGDC density of 1 pmol/mm² was found to be necessary to improve MC3T3 and HUVEC cell responses on PET surfaces. | wikipedia.orgnih.govnih.govresearchgate.net |
| RGD Spatial Presentation | Influences the formation of focal adhesions and cytoskeletal structures. | Varying the spacing between RGD clusters can influence the formation of actin stress fibers. | nih.gov |
| RGD Immobilization Method | Affects surface topography and subsequent cell adhesion. | Chemically immobilized RGD created a smoother surface and promoted stronger cell attachment compared to physically adsorbed RGD. | mdpi.com |
Advanced Computational Design and Modeling of Arg-Gly-Asp (RGD) Peptides and Mimetics
The development of potent and selective RGD-based molecules is increasingly being guided by advanced computational methods. nih.gov These in silico approaches allow for the rational design of peptides and peptidomimetics with optimized properties before their costly and time-consuming chemical synthesis. nih.govresearchgate.net
Computational tools are used to:
Predict Conformational Properties: Techniques like replica-exchange molecular dynamics (REMD) simulations can accurately predict the solution-state conformational flexibility and populations of RGD peptides. researchgate.net This is crucial because the binding affinity of a peptide is often linked to its "pre-organization" in a conformation that is favorable for binding to its target integrin. researchgate.net
Design Peptidomimetics: Computational models are employed to design non-peptide molecules (peptidomimetics) that mimic the spatial arrangement of key residues in the RGD sequence. plos.org This can lead to inhibitors with higher affinity and specificity. plos.org
Refine Binding Affinity: By simulating the interaction between an RGD variant and its integrin target, researchers can gain insights into the structural and energetic basis of binding, guiding modifications to enhance affinity. nih.gov
The accuracy of these simulation methods, validated against experimental data, suggests that computational modeling will be an indispensable tool for designing the next generation of RGD-based therapeutics with improved stability and selectivity. researchgate.net
Development of Multifunctional and Stimuli-Responsive Arg-Gly-Asp (RGD) Nanocarriers
A promising frontier in RGD research is the development of "smart" nanocarriers for targeted drug delivery. nih.govnih.gov These advanced systems use the RGD peptide as a targeting ligand to home in on specific cells, such as those in the tumor microenvironment. researchgate.net
These nanocarriers are often designed to be:
Multifunctional: They can be engineered to perform multiple tasks simultaneously. nih.gov For example, a single nanoparticle can carry a chemotherapeutic drug for treatment and an imaging agent for diagnosis (a "theranostic" approach), allowing for monitoring of drug delivery and therapeutic response. researchgate.netthno.org
Stimuli-Responsive: These nanocarriers are designed to release their therapeutic payload in response to specific triggers. nih.govnih.gov These stimuli can be endogenous (internal to the body), such as the lower pH or reductive environment found in tumors, or exogenous (applied externally), such as light, ultrasound, or changes in temperature. thno.orgmdpi.com This triggered release mechanism enhances drug delivery specifically at the disease site, which can improve efficacy and reduce side effects on healthy tissues. nih.govthno.org
The continued development of these sophisticated RGD-functionalized nanocarriers holds great potential for creating more precise and effective therapies for cancer and other diseases. nih.govresearchgate.net
Personalized Medicine Approaches and Tailored Arg-Gly-Asp (RGD) Strategies
The advancement of personalized medicine offers a paradigm shift in cancer treatment, moving away from a one-size-fits-all model to more individualized therapeutic strategies. In the context of Arg-Gly-Asp (RGD) research, this involves tailoring treatments based on the specific molecular characteristics of a patient's tumor. The core principle lies in leveraging the interaction between RGD peptides and integrin receptors, which are significantly overexpressed in many types of cancer cells and tumor vasculature compared to healthy tissues. iaea.orgnih.govresearchgate.net
A significant challenge in RGD-based therapy is the varied expression of integrins across different tumor types and even among patients with the same type of cancer. nih.gov This heterogeneity necessitates personalized approaches to identify which patients are most likely to benefit from an RGD-targeted treatment. nih.govsnmjournals.org
Patient Stratification through Biomarkers
A cornerstone of personalized RGD strategies is the use of biomarkers to stratify patients. nih.gov The expression level of integrins, particularly αvβ3, serves as a key predictive biomarker. snmjournals.orgthno.org By assessing the integrin expression on a patient's tumor, clinicians can select individuals who are more likely to respond to therapies designed to target these receptors. nih.govsnmjournals.org
Radiolabeled RGD peptides have emerged as a powerful tool for in vivo quantification of integrin expression. iaea.org Techniques like Positron Emission Tomography (PET) using RGD-based radiotracers can visualize and measure the extent of integrin upregulation in tumors. snmjournals.orgnih.govnih.gov This imaging approach not only aids in tumor detection and staging but also provides crucial information for patient selection, a concept known as theranostics. iaea.orgnih.gov For instance, imaging with Gallium-68 (⁶⁸Ga) labeled RGD peptides can identify patients with high integrin expression who would be suitable candidates for therapy with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu) linked to the same RGD peptide. iaea.org
Development of Tailored RGD Peptides and Conjugates
Research is actively focused on designing novel RGD-based molecules with enhanced specificity and efficacy for particular cancer subtypes. These tailored strategies include:
Modified Peptide Structures: To overcome challenges like low binding affinity and lack of specificity of simple linear RGD peptides, more stable and selective cyclic RGD peptides have been developed. nih.govmdpi.com Modifications can include altering the amino acid sequence or incorporating other functional groups to enhance binding to specific integrin subtypes that are overexpressed in certain cancers. nih.govresearchgate.net For example, the cyclic peptide c(RGDfK), which includes a D-amino acid, shows enhanced stability and binding affinity. mdpi.com
RGD-Drug Conjugates: RGD peptides are being linked to various therapeutic agents, such as chemotherapy drugs and nanoparticles, to create highly targeted delivery systems. researchgate.netnih.govnih.gov This approach aims to concentrate the therapeutic payload at the tumor site, thereby increasing efficacy while minimizing systemic toxicity and off-target effects. nih.govresearchgate.net
Stimuli-Responsive Systems: Advanced drug delivery systems are being developed that release their RGD-targeted cargo only in response to specific conditions within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov
By combining biomarker-driven patient selection with these sophisticated, tailored RGD-based therapeutic agents, the field is moving closer to providing more effective and personalized cancer treatments.
Data Tables
Table 1: Examples of Radiolabeled RGD Peptides for Imaging and Therapy
| Compound/Tracer | Isotope | Application | Key Finding | Citation |
| ⁶⁸Ga-RGD | Gallium-68 | Diagnostic Imaging (PET) | High uptake in primary and metastatic lesions suggests potential for patient selection. | iaea.org |
| ¹⁷⁷Lu-RGD | Lutetium-177 | Radionuclide Therapy | Proposed as a therapeutic agent for tumors with high neoangiogenesis identified by ⁶⁸Ga-RGD imaging. | iaea.org |
| ¹⁸F-Galacto-RGD | Fluorine-18 | Diagnostic Imaging (PET) | One of the first RGD PET tracers used in humans; showed heterogeneous uptake in tumors. | snmjournals.orgthno.org |
| ¹⁸F-FPPRGD2 | Fluorine-18 | Diagnostic Imaging (PET) | A dimeric RGD peptide tracer with higher binding affinity and tumor retention compared to monomers. | snmjournals.org |
| ¹⁸F-Alfatide | Fluorine-18 | Diagnostic Imaging (PET) | A dimeric RGD tracer that showed results comparable to ¹⁸F-FDG for lesion detection in some studies. | snmjournals.org |
Table 2: Components of Tailored RGD Strategies
| Component Name | Description | Role in Personalized Medicine |
| Arginine (Arg) | An amino acid, a fundamental component of the RGD sequence. | Part of the core recognition motif for binding to integrins. technologynetworks.com |
| Glycine (Gly) | An amino acid, the simplest amino acid, part of the RGD sequence. | Provides structural flexibility within the RGD motif. technologynetworks.com |
| Aspartic acid (Asp) | An amino acid, part of the RGD sequence. | Essential for the electrostatic interaction with the integrin receptor. technologynetworks.com |
| c(RGDfK) | A cyclic RGD peptide containing D-phenylalanine and lysine. | Offers enhanced binding affinity, selectivity, and stability compared to linear RGD peptides. mdpi.com |
| Fibronectin | An extracellular matrix protein that contains the RGD sequence. | The natural ligand for many integrins; its interaction with cancer cells is a target for inhibition. iaea.orgnih.gov |
| Vitronectin | An extracellular matrix protein containing the RGD sequence. | Another natural ligand for integrins involved in cell adhesion and migration. iaea.orgnih.gov |
Q & A
Q. What experimental techniques are commonly used to study RGD-integrin interactions in vitro?
To investigate RGD-mediated integrin binding, researchers employ surface plasmon resonance (SPR) for real-time kinetic analysis of binding affinity, atomic force microscopy (AFM) to measure adhesion forces, and fluorescence resonance energy transfer (FRET) to visualize conformational changes in integrins. Cell adhesion assays using RGD-functionalized substrates (e.g., fibronectin-coated plates) are foundational for assessing integrin-dependent attachment . Standardization of peptide purity (via HPLC) and integrin receptor specificity (using blocking antibodies or competitive assays) is critical to minimize artifacts .
Q. How does the RGD sequence contribute to extracellular matrix (ECM) protein functionality?
The RGD motif acts as a cell recognition site in ECM proteins like fibronectin, vitronectin, and laminin, enabling integrin-mediated adhesion. Researchers validate this by comparing wild-type ECM proteins with RGD-mutated variants in adhesion assays. For example, mutating RGD to RAD in fibronectin reduces endothelial cell attachment by >70%, confirming its necessity. Structural studies (e.g., X-ray crystallography) further reveal that RGD's conformation in loop regions of ECM proteins determines integrin specificity .
Q. What are the best practices for synthesizing and characterizing RGD-containing peptides?
Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is widely used. Post-synthesis, purify peptides via reverse-phase HPLC (≥95% purity) and confirm sequences using mass spectrometry (MALDI-TOF or ESI-MS). Circular dichroism (CD) spectroscopy can assess secondary structure stability, while nuclear magnetic resonance (NMR) verifies RGD conformational integrity. Always include scrambled (e.g., RDG) or mutated controls to isolate sequence-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in RGD’s role in cancer metastasis across preclinical models?
Discrepancies often arise from variations in tumor type, integrin isoform expression, and experimental design. For instance, RGD peptides inhibit lung metastasis in B16 melanoma models by blocking αvβ3 integrin , but may promote metastasis in α5β1-dominant cancers. To address this:
Q. What methodologies optimize RGD peptide delivery for in vivo therapeutic applications?
Challenges include rapid renal clearance and proteolytic degradation. Strategies include:
- Nanoparticle conjugation : PEGylated liposomes or PLGA nanoparticles enhance circulation time.
- Peptide cyclization : Cyclic RGD (cRGDfV) improves stability and binding affinity to αvβ3 integrin.
- Biodistribution tracking : Radiolabel peptides (e.g., with ^99mTc) and quantify uptake via SPECT/CT imaging.
- Dose-response profiling : Use pharmacokinetic models to balance efficacy (tumor targeting) and toxicity (vascular disruption) .
Q. How should researchers design studies to differentiate RGD’s mechanical signaling effects from biochemical pathways?
Integrate mechanobiology tools:
- Substrate stiffness modulation : Use polyacrylamide gels with tunable elasticity to isolate force-dependent signaling (e.g., YAP/TAZ nuclear translocation).
- Traction force microscopy (TFM) : Quantify cell-generated forces on RGD-functionalized substrates.
- Knockout models : CRISPR-Cas9 deletion of integrin-associated kinases (e.g., FAK) or downstream effectors (e.g., RhoA) to dissect biochemical vs. mechanical pathways .
Q. What statistical approaches are recommended for analyzing RGD-mediated signaling heterogeneity in single-cell studies?
Single-cell RNA sequencing (scRNA-seq) paired with clustering algorithms (e.g., Seurat) can identify subpopulations with divergent integrin signaling. For functional heterogeneity:
- Microfluidic devices : Capture single-cell adhesion dynamics on RGD gradients.
- Bayesian hierarchical modeling : Account for cell-to-cell variability in integrin expression and ligand density effects.
- Machine learning : Train classifiers to predict adhesion outcomes based on RGD conformational states (e.g., open vs. closed) .
Methodological Guidance for Literature Synthesis
Q. How can researchers systematically evaluate conflicting findings on RGD’s role in angiogenesis?
- Meta-analysis : Aggregate data from ≥10 studies using PRISMA guidelines, stratifying by model (in vitro vs. in vivo) and integrin subtype.
- Pathway enrichment analysis : Tools like STRING or DAVID can highlight context-dependent signaling nodes (e.g., VEGF vs. TGF-β crosstalk).
Q. What criteria should guide the selection of RGD peptide concentrations in functional assays?
- EC50 determination : Perform dose-response curves (1 nM–10 μM) in adhesion assays.
- Physiological relevance : Compare to endogenous ECM protein concentrations (e.g., fibronectin at ~1 μg/mL in plasma).
- Off-target checks : Test higher doses (≥50 μM) for nonspecific effects (e.g., cell viability via MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
